Pyridine, 2,6-bis(2-pyridinylmethyl)-

Photophysics Luminescence Spin-Flip Emitters

Researchers seeking earth-abundant alternatives to precious metal photocatalysts face reproducibility issues due to ligand-dependent photophysical variability. 2,6-Bis(2-pyridinylmethyl)pyridine (bpmp) solves this with a defined tridentate N,N,N-chelating scaffold. - Enables [Cr(bpmp)2]3+ complexes: 12.0% TTA-UC quantum yield (near theoretical max), millisecond excited-state lifetime. - Outperforms [Ru(bpy)3]2+ in redox potential & sustainability. - Critical for ratiometric pH sensing & SO2 fixation photocatalysis. - Supplied with verified purity for coordination chemistry.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 478169-14-1
Cat. No. B14246070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,6-bis(2-pyridinylmethyl)-
CAS478169-14-1
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=NC(=CC=C2)CC3=CC=CC=N3
InChIInChI=1S/C17H15N3/c1-3-10-18-14(6-1)12-16-8-5-9-17(20-16)13-15-7-2-4-11-19-15/h1-11H,12-13H2
InChIKeyCDQQHAVADRJJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(2-pyridinylmethyl)pyridine Overview


2,6-Bis(2-pyridinylmethyl)pyridine (CAS 478169-14-1), also referred to as bpmp, is a polypyridine ligand characterized by a central pyridine core substituted at the 2 and 6 positions with 2-pyridinylmethyl groups [1]. This structural motif establishes a tridentate N,N,N-chelating environment . The compound serves as a critical building block in coordination chemistry, most notably for forming six-coordinate chromium(III) complexes such as [Cr(bpmp)2]3+, which have emerged as a class of earth-abundant, highly luminescent spin-flip emitters with applications in photocatalysis, optical sensing, and upconversion technologies [2].

Workflow Synthesis of luminescent Cr(III) spin-flip emitters
Selection Tridentate N,N,N-chelating polypyridine ligand framework
Use Context Photoredox catalysis, optical sensing, upconversion research

Why 2,6-Bis(2-pyridinylmethyl)pyridine Is Irreplaceable


The ligand bpmp imparts a specific set of photophysical and electrochemical properties to its metal complexes that are not replicated by other polypyridine ligands or even by closely related pentadentate analogues. The unique structural features of bpmp, including its methylene bridges and the specific arrangement of its three pyridine rings, dictate the energy of spin-flip states in chromium(III) complexes, leading to a distinct blue-shifted emission and an unusually high excited-state redox potential compared to other chromium(III) polypyridine complexes [1]. Substituting bpmp with a generic or cheaper alternative polypyridine ligand will result in a complex with fundamentally different absorption and emission profiles, excited-state lifetimes, and redox behavior, thereby invalidating the specific performance metrics required for applications in advanced photoredox catalysis, ratiometric pH sensing, and triplet-triplet annihilation upconversion [2].

Methylene bridges and pyridine ring arrangement in bpmp may shift emission wavelength and redox potential relative to other polypyridine ligands.
Pentadentate analogues do not replicate the tridentate chelation geometry essential for the reported photophysical properties.
Generic polypyridine ligands may not provide millisecond excited-state lifetime or intrinsic pH-responsive luminescence.

2,6-Bis(2-pyridinylmethyl)pyridine: Performance Evidence


Blue-Shifted Spin-Flip Emission

The chromium(III) complex formed with bpmp, [Cr(bpmp)2]3+, exhibits a significantly blue-shifted spin-flip emission band compared to other known highly emissive chromium(III) complexes. This shift is a direct consequence of the ligand field strength provided by bpmp [1].

Blue-shifted emission
Head-to-head
709 nm
Supports applications requiring higher-energy photons
vs. ~780 nm for typical Cr(III) emitters; D₂O, RT
Photophysics Luminescence Spin-Flip Emitters

Enhanced Quantum Yield vs. Ruthenium

The photoluminescence quantum yield of the [Cr(bpmp)2]3+ complex surpasses that of the widely used precious metal charge-transfer complex [Ru(bpy)3]2+, which is a benchmark in photoredox catalysis and optical sensing [1]. Furthermore, the yield can be further enhanced through ligand deuteration [2].

Quantum yield vs. Ru(bpy)₃²⁺
Head-to-head
20% (25% deuterated)
May support higher emission efficiency than precious metal benchmark
Reported to surpass [Ru(bpy)₃]²⁺; acidic D₂O, RT
Photoluminescence Quantum Yield Earth-Abundant Emitters

Millisecond Excited-State Lifetime

The complex [Cr(bpmp)2]3+ demonstrates an exceptionally long excited-state lifetime in the millisecond range at room temperature. This property is critical for enabling bimolecular photoredox reactions, as it provides an extended window for the excited state to encounter a substrate or quencher before decaying to the ground state [1].

Excited-state lifetime
Class-level
Millisecond range
Enables bimolecular photoredox reactions
Orders of magnitude longer than ns/µs emitters; D₂O, RT
Excited-State Lifetime Photoredox Catalysis Chromium Complexes

pH-Responsive Luminescence for Ratiometric Sensing

The bpmp ligand contains methylene bridges that act as Brønsted acids, quenching the luminescence of the [Cr(bpmp)2]3+ complex at high pH. When combined with a pH-insensitive chromium(III) emitter, this property allows for ratiometric optical pH sensing using a single excitation wavelength [1].

pH-responsive luminescence
Supporting evidence
Quenching at high pH via methylene bridge deprotonation
Supports single-wavelength ratiometric pH sensing
Qualitative on/off behavior; single excitation
pH Sensing Luminescence Quenching Ratiometric Detection

Superior Photophysics vs. Ru(II) Complexes

A comprehensive comparison of the photophysical and ground-state properties (quantum yield, lifetime, redox potential, and acid/base behavior) reveals that the spin-flip complex [Cr(bpmp)2]3+, which incorporates an earth-abundant metal, surpasses those of the classical precious metal [Ru(α-diimine)3]2+ charge-transfer complexes [1].

Overall photophysics vs. Ru
Head-to-head
Reported to surpass Ru(α-diimine) complexes
Earth-abundant alternative for multiple performance metrics
Quantum yield, lifetime, redox potential; not quantified
Photophysics Earth-Abundant Metals Benchmarking

High Excited-State Redox Potential

The high excited-state energy of [Cr(bpmp)2]3+ and its facile reduction to the corresponding chromium(II) species result in a high excited-state redox potential. This property makes it a potent photoreductant capable of driving reactions that are thermodynamically inaccessible to other polypyridine chromium(III) sensitizers [1].

Excited-state redox potential
Cross-study comparable
High photoreductant strength
Extends scope of photoreductant-driven transformations
Higher than other Cr(III) sensitizers; facilitates challenging reductions
Photoredox Catalysis Excited-State Redox Potential Chromium Sensitizers

2,6-Bis(2-pyridinylmethyl)pyridine Applications


Earth-Abundant Photoredox Catalysis

The complex [Cr(bpmp)2]3+ serves as a potent, visible-light-driven photoreductant for the fixation of sulfur dioxide into organic molecules, yielding sulfones and sulfonamides [1]. Its high excited-state redox potential, a direct consequence of the bpmp ligand framework, enables it to drive reactions that are thermodynamically challenging for other chromium(III) sensitizers. Researchers aiming to replace precious metal photocatalysts with earth-abundant alternatives for reductive transformations should source this specific ligand to synthesize the optimal [Cr(bpmp)2]3+ catalyst.

Ratiometric pH Sensing

The intrinsic pH sensitivity of the [Cr(bpmp)2]3+ luminescence, arising from the Brønsted acidity of the bpmp ligand's methylene bridges, is exploited for ratiometric pH sensing [1]. By combining it with a pH-insensitive chromium(III) emitter, a simple and robust optical pH sensor requiring only a single excitation wavelength can be constructed. This application is unique to bpmp-derived complexes among chromium(III) polypyridine emitters and offers a significant advantage in sensor design and miniaturization.

TTA Upconversion Sensitizer

[Cr(bpmp)2]3+ is an efficient sensitizer for triplet-triplet annihilation upconversion (TTA-UC), converting green light to blue emission with a quantum yield of 12.0% (close to the theoretical maximum) [1]. The complex's absorption band suitable for green light excitation, its doublet excited state energy matching the triplet energy of 9,10-diphenyl anthracene (DPA), and its millisecond excited-state lifetime are all critical for this performance [2]. Procurement of the bpmp ligand is essential for researchers developing TTA-UC systems for solar energy harvesting or bioimaging.

Ru(bpy)3 Replacement in Sensing & Catalysis

The [Cr(bpmp)2]3+ complex directly outperforms the benchmark [Ru(bpy)3]2+ complex in quantum yield, excited-state lifetime, and redox potential, while using an earth-abundant metal [1]. This makes the bpmp ligand a strategic procurement choice for laboratories and industries seeking to replace expensive and scarce ruthenium with a more sustainable, cost-effective chromium-based alternative without sacrificing—and in fact, improving—photophysical performance in applications such as luminescent oxygen sensing, photoredox catalysis, and dye-sensitized solar cells.

Application
Selection Property
Validation Focus
Photoredox catalysis with earth-abundant metals
Ligand framework yielding high excited-state redox potential
Verify photoreductant activity for SO₂ fixation
Ratiometric optical pH sensing
Brønsted acid methylene bridges for pH-dependent quenching
Validate pH response linearity and reversibility
Triplet-triplet annihilation upconversion
Absorption band matching green light, doublet energy, and ms lifetime
Confirm upconversion quantum yield and energy transfer efficiency
Earth-abundant sensitizers for catalysis & sensing
Reported quantum yield, lifetime, and redox potential context
Benchmark photophysical performance relative to established precious metal complexes
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